Einecs 264-317-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique EC numbers to chemicals marketed in the EU between 1971 and 1981. EC numbers serve as critical regulatory tools for tracking chemicals under frameworks like REACH and CLP, ensuring safety evaluations and hazard communication . While EC 264-317-8’s exact structure remains undefined here, comparative analysis leverages structural analogs and computational methods to infer its characteristics, a common practice in regulatory toxicology .

Properties

CAS No. |

63568-31-0 |

|---|---|

Molecular Formula |

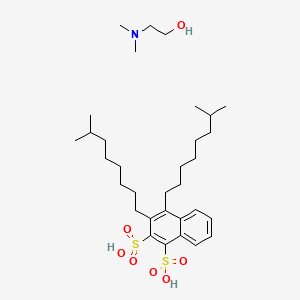

C32H55NO7S2 |

Molecular Weight |

629.9 g/mol |

IUPAC Name |

3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3 |

InChI Key |

PQORKSTXZZDGOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes various chemical reactions, including:

Oxidation: Chlorhexidine can be oxidized to form chlorhexidine oxide.

Reduction: Reduction reactions can convert chlorhexidine to its reduced form.

Substitution: Chlorhexidine can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Chlorhexidine oxide.

Reduction: Reduced chlorhexidine.

Substitution: Various substituted chlorhexidine derivatives.

Scientific Research Applications

Chlorhexidine has a wide range of scientific research applications:

Chemistry: Used as a standard antimicrobial agent in various chemical assays.

Biology: Employed in cell culture studies to prevent microbial contamination.

Medicine: Utilized in surgical scrubs, wound dressings, and oral rinses for its antimicrobial properties.

Industry: Incorporated into disinfectants and preservatives for its broad-spectrum efficacy.

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

EINECS compounds are often compared using the Tanimoto index, which quantifies structural similarity via PubChem 2D fingerprints. A threshold of ≥70% similarity identifies analogs for read-across predictions, enabling extrapolation of toxicological and physicochemical data . For example:

Table 1: Comparison of EINECS 264-317-8 with Structural Analogs

Key Findings from Read-Across Models

- Coverage Efficiency : A small subset of labeled compounds (e.g., 1,387 from REACH Annex VI) can predict properties for ~33,000 EINECS substances via similarity networks, demonstrating the scalability of read-across approaches .

- Toxicological Predictions: Compounds with ≥70% Tanimoto similarity share metabolic pathways and toxicity profiles. For instance, isoquinoline derivatives (e.g., CAS 27810-64-6) exhibit low blood-brain barrier (BBB) penetration, a trait likely conserved in EC 264-317-8 if structurally related .

Research Implications and Limitations

- Machine Learning in Toxicology : RASAR models reduce reliance on animal testing by prioritizing high-similarity compounds for experimental validation .

- Data Gaps: Without explicit data for EC 264-317-8, predictions remain hypothetical. Discrepancies in synthesis methods (e.g., aqueous HCl vs. organometallic catalysts) highlight the need for context-specific validation .

Q & A

Q. How can researchers reliably identify and verify the chemical structure of EINECS 264-317-8?

To confirm the identity of this compound, combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with chromatographic methods (HPLC, GC) to cross-validate structural features. For novel compounds, provide purity data via elemental analysis and compare spectral profiles with established databases. Reproducibility requires detailed experimental protocols, including solvent systems and instrumentation parameters .

Q. What synthesis methods are recommended for producing this compound in laboratory settings?

Prioritize peer-reviewed synthetic routes, documenting reaction conditions (temperature, catalysts, solvent ratios) and yields. Include purification steps (e.g., recrystallization, column chromatography) and characterize intermediates to ensure pathway validity. For reproducibility, reference standardized procedures from journals like Beilstein Journal of Organic Chemistry and validate each step with analytical data .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include solubility (in polar/nonpolar solvents), thermal stability (DSC/TGA), and reactivity under varying pH/redox conditions. Quantify these using controlled experiments (e.g., solubility assays, kinetic studies) and cross-reference with computational predictions (e.g., COSMO-RS). Discrepancies between experimental and theoretical data warrant error analysis .

Q. How should researchers address gaps or inconsistencies in existing literature on this compound?

Conduct a systematic literature review using databases like SciFinder and PubMed, categorizing studies by methodology and findings. Identify contradictions (e.g., conflicting solubility reports) and design replication studies with stricter controls. Use meta-analysis tools to assess data variability and propose hypotheses for unresolved issues .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?

Employ hyphenated techniques like LC-MS or GC-MS for high sensitivity and specificity. Validate methods using spike-recovery experiments and calibration curves with internal standards. Report limits of detection (LOD) and quantification (LOQ), and compare results with published protocols to ensure methodological alignment .

Advanced Research Questions

Q. How can researchers optimize experimental design to study the reactivity of this compound under non-ambient conditions?

Use response surface methodology (RSM) or factorial design to test multiple variables (temperature, pressure, catalyst loading). Incorporate real-time monitoring (e.g., in-situ FTIR) and statistical tools (ANOVA) to identify significant factors. Validate models with confirmation experiments and report confidence intervals .

Q. What strategies are effective for resolving contradictions between experimental data and computational simulations of this compound’s behavior?

Re-examine simulation parameters (e.g., force fields, solvation models) for alignment with experimental conditions. Perform sensitivity analyses to identify error sources. If discrepancies persist, propose mechanistic hypotheses (e.g., unaccounted side reactions) and validate via isotopic labeling or kinetic isotope effects .

Q. How should researchers design studies to investigate the environmental degradation pathways of this compound?

Simulate environmental conditions (UV exposure, microbial activity) in controlled reactors. Use LC-HRMS to track degradation products and propose pathways via fragmentation patterns. Compare half-lives across conditions and apply QSAR models to predict ecotoxicological impacts. Include negative controls to rule out abiotic degradation .

Q. What methodologies are recommended for assessing the long-term stability of this compound in storage?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via stability-indicating assays (e.g., HPLC-UV) and identify degradation products with MS/MS. Use Arrhenius kinetics to extrapolate shelf life and validate with real-time data .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological interactions?

Integrate biochemical assays (e.g., enzyme inhibition studies) with omics technologies (proteomics, metabolomics) to map interaction networks. Use molecular docking to predict binding affinities and validate with SPR or ITC. Cross-disciplinary collaboration ensures mechanistic insights and reduces oversights in complex systems .

Methodological Notes

- Data Reproducibility : Always include raw data, instrument settings, and statistical codes in supplementary materials to enable replication .

- Ethical Compliance : For studies involving human/environmental samples, adhere to institutional review protocols and declare conflicts of interest .

- Literature Rigor : Use citation management tools (e.g., EndNote) to ensure accurate referencing and avoid redundant or low-impact sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.